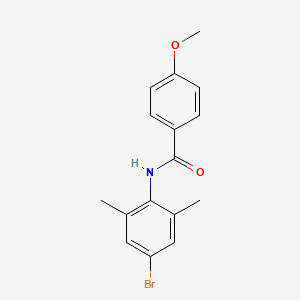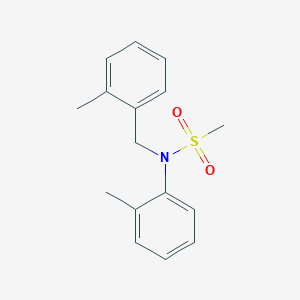
N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide, also known as MMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMB is a sulfonamide compound that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
Mechanism of Action
The mechanism of action of N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell growth. This compound has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. This inhibition leads to a decrease in cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. In vivo studies have shown that this compound reduces tumor growth and increases survival rates in animal models of cancer. This compound has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide is its potential use in cancer treatment. This compound has been shown to be effective in inhibiting the growth of cancer cells and reducing tumor growth in animal models. Another advantage of this compound is its versatility in organic synthesis and material science. This compound can be used as a reagent in various reactions and can be used as a monomer in the synthesis of polymers.
One of the limitations of this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells, and its use in cancer treatment may lead to adverse side effects. Another limitation of this compound is its limited solubility in water, which may affect its use in biological applications.
Future Directions
For research on N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide include further studies on its mechanism of action and its potential use in cancer treatment. Studies on the toxicity of this compound and its potential side effects should also be conducted. In addition, research on the use of this compound in material science and electronic devices should be explored. The synthesis of new derivatives of this compound with improved properties should also be investigated.
Synthesis Methods
N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide is synthesized through a multistep process that involves the reaction of 2-methylbenzylamine with 2-methylbenzaldehyde in the presence of a base. The resulting imine is then reduced with sodium borohydride to form the corresponding amine. This amine is then reacted with methanesulfonyl chloride to produce this compound.
Scientific Research Applications
N-(2-methylbenzyl)-N-(2-methylphenyl)methanesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been shown to possess anticancer properties and has been studied for its potential use in cancer treatment. In organic synthesis, this compound has been used as a reagent in various reactions, including the synthesis of chiral sulfonamides. In material science, this compound has been used as a monomer in the synthesis of polymers with potential applications in electronic devices.
properties
IUPAC Name |
N-(2-methylphenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-13-8-4-6-10-15(13)12-17(20(3,18)19)16-11-7-5-9-14(16)2/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHGZMMILCFQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=CC=C2C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

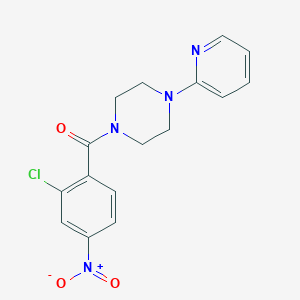
![2-(4-ethoxyphenyl)-N'-[1-(4-ethylphenyl)ethylidene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5753834.png)
![N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5753845.png)
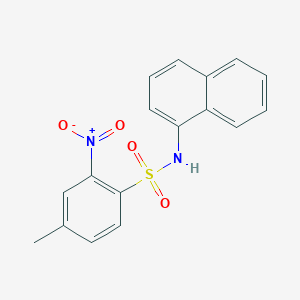


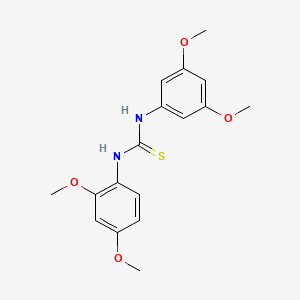
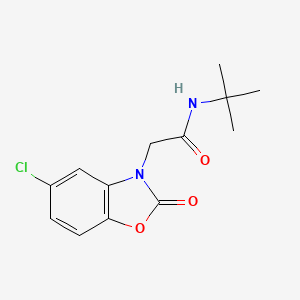
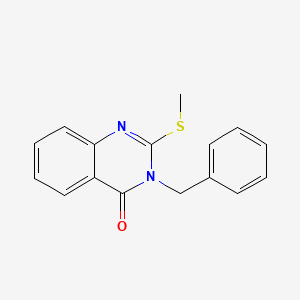

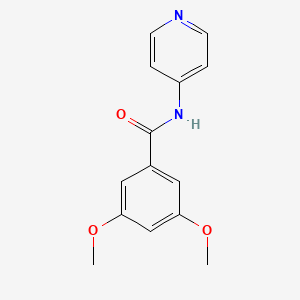
![methyl 2-methyl-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B5753912.png)

